molecular formula C6H11NO B588557 8-Oxa-3-azabicyclo[5.1.0]octane CAS No. 129572-61-8

8-Oxa-3-azabicyclo[5.1.0]octane

Cat. No.: B588557
CAS No.: 129572-61-8
M. Wt: 113.16
InChI Key: LCHHJCTWXDVLBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Oxa-3-azabicyclo[5.1.0]octane is a specialized bicyclic organic compound that serves as a valuable scaffold and intermediate in advanced organic synthesis, particularly in the field of medicinal chemistry. Its structure, featuring oxygen and nitrogen atoms embedded in a rigid bicyclic framework, makes it a compound of significant interest for constructing complex molecules. This scaffold is closely related to the 8-Oxa-3-azabicyclo[3.2.1]octane core, which has been identified as a key precursor in the development of pharmaceutical candidates. Research into analogous structures has shown their application in the synthesis of compounds that target the central nervous system. For instance, 8-oxabicyclo[3.2.1]octane derivatives have been extensively studied as cocaine pharmacotherapies due to their potent binding profiles as monoamine transporter ligands, specifically inhibiting the dopamine transporter (DAT) and serotonin transporter (SERT) . These derivatives are synthesized using cross-coupling protocols, such as the Stille coupling, to introduce various aryl and heteroaryl substituents, allowing for structure-activity relationship (SAR) studies . As a building block, 8-Oxa-3-azabicyclo[5.1.0]octane is employed in agrochemical, pharmaceutical, and dyestuff research . It is a key intermediate for exploring new chemical spaces and developing potential therapeutics. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

129572-61-8

Molecular Formula

C6H11NO

Molecular Weight

113.16

IUPAC Name

8-oxa-5-azabicyclo[5.1.0]octane

InChI

InChI=1S/C6H11NO/c1-2-5-6(8-5)4-7-3-1/h5-7H,1-4H2

InChI Key

LCHHJCTWXDVLBL-UHFFFAOYSA-N

SMILES

C1CC2C(O2)CNC1

Synonyms

8-Oxa-3-azabicyclo[5.1.0]octane (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Bicyclic Amine-Ether Compounds

Compound Name Structure Molecular Formula Key Biological Activity Selectivity (mTOR vs. PI3Kα) Source (Evidence ID)
8-Oxa-3-azabicyclo[3.2.1]octane (M4) Bicyclo[3.2.1], O at 8 C₆H₁₁NO·HCl mTOR inhibitor (IC₅₀ <1 nM) >1000-fold
3-Oxa-8-azabicyclo[3.2.1]octane (M3) Bicyclo[3.2.1], O at 3 C₆H₁₁NO·HCl Moderate mTOR affinity (Ki = 24 nM) ~500-fold
Morpholine Monocyclic C₄H₉NO PI3K/mTOR dual inhibitor (low selectivity) <10-fold
2-Oxa-5-azabicyclo[4.1.0]heptane Bicyclo[4.1.0] C₅H₉NO·HCl Limited biological data N/A

Key Findings from Comparative Studies

Enhanced Selectivity for mTOR

Replacing morpholine with 8-Oxa-3-azabicyclo[3.2.1]octane in thieno[3,2-d]pyrimidine-based inhibitors (e.g., compound 17) resulted in >1000-fold selectivity for mTOR over PI3Kα, attributed to the scaffold’s rigid geometry and optimized steric interactions with the mTOR kinase domain. In contrast, the monocyclic morpholine moiety in GDC-0941 (Pictilisib) exhibits dual PI3K/mTOR inhibition with minimal selectivity.

Positional Isomerism Impacts Activity

The positional isomer 3-Oxa-8-azabicyclo[3.2.1]octane (M3) demonstrated reduced mTOR affinity (Ki = 24 nM) compared to 8-Oxa-3-azabicyclo[3.2.1]octane (M4) (Ki = 13 nM), highlighting the critical role of oxygen and nitrogen placement in the bicyclic framework.

Limitations and Contradictions

  • Steric Hindrance : While most bridged morpholines (e.g., M18) reduce mTOR affinity, 8-Oxa-3-azabicyclo[3.2.1]octane (M19) and its positional isomer (M18) are exceptions, suggesting nuanced steric and electronic effects.
  • Data Gaps: Limited data exist for the [5.1.0] variant mentioned in the query, underscoring the need for further research.

Preparation Methods

Efficiency and Scalability

The Schmidt reaction route (62% yield) outperforms multi-step sequences involving Beckmann rearrangements, which face challenges in stereochemical control and intermediate stability. However, the necessity for hazardous reagents (e.g., NaN3_3, H2_2SO4_4) limits scalability.

Stereochemical Outcomes

X-ray crystallography of 13 * revealed exclusive trans-fusion of the bicyclic system, a consequence of stereoelectronically favored epoxide ring-opening. Silyl protection in 14 * further enforces regioselectivity, avoiding cis-fused byproducts.

Analytical Characterization

Table 1: Spectroscopic Data for Key Intermediates

Compound1^1H NMR (δ, ppm)13^{13}C NMR (δ, ppm)HRMS (m/z) [M+H]+^+
13 *3.04 (m, 1H), 2.77 (m, 2H), 3.75 (d, J=3.6 Hz)203.0 (C=O), 168.9 (C=O), 59.4 (O-C)142.0501
14 *4.45 (m, 1H), 3.81 (d, J=3.6 Hz)202.4 (C=O), 58.9 (O-C), 33.2 (CH2)267.35 (calc)

Data sourced from.

Challenges and Optimization Opportunities

Hazard Mitigation

The Schmidt reaction’s exothermic nature and HN3_3 generation necessitate stringent safety protocols. Substituting azide sources or employing flow chemistry could enhance safety profiles.

Yield Improvement

Catalytic asymmetric epoxidation of 7 * remains unexplored, offering potential for enantioselective synthesis. Additionally, microwave-assisted Beckmann rearrangements might accelerate reaction kinetics.

Q & A

Q. What are the key synthetic routes for 8-Oxa-3-azabicyclo[5.1.0]octane, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step protocols, including cyclization reactions and functional group transformations. For example, a general procedure involves heating precursors in polar aprotic solvents (e.g., acetonitrile) at elevated temperatures (e.g., 180°C) for 6 hours, followed by purification via silica-gel chromatography . Optimization strategies include:

  • Solvent selection : Dimethyl sulfoxide (DMSO) or acetonitrile improves reaction efficiency.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) may enhance cyclization.
  • Temperature control : Microwave-assisted synthesis can reduce reaction time.
  • Purity monitoring : Use HPLC or LC-MS to track intermediates and final product purity .

Q. How can structural characterization of 8-Oxa-3-azabicyclo[5.1.0]octane derivatives be performed to confirm regiochemistry and stereochemistry?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR can resolve bicyclic ring protons and carbons. For example, bridgehead protons exhibit distinct splitting patterns due to restricted rotation .
  • X-ray crystallography : Provides definitive proof of stereochemistry, especially for chiral centers in the bicyclic framework .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns .

Q. What are the primary biological or pharmacological applications of 8-Oxa-3-azabicyclo[5.1.0]octane derivatives?

Methodological Answer: These compounds are explored for antimicrobial and central nervous system (CNS) modulation. For instance:

  • Antibacterial activity : Derivatives like methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate show potent activity against Staphylococcus aureus (MIC <0.03125 µg/mL) .
  • Neuroactive potential : Tropane analogs (e.g., 8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride) are studied for dopamine receptor interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of 8-Oxa-3-azabicyclo[5.1.0]octane derivatives?

Methodological Answer:

  • Functional group variation : Introduce sulfonyl, triazole, or methoxy groups to modulate solubility and target affinity (e.g., 8-(5-chloro-2-methoxybenzenesulfonyl) derivatives) .
  • Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical interactions with bacterial enzymes or neurotransmitter receptors .
  • Bioisosteric replacement : Replace oxygen with sulfur or nitrogen to enhance metabolic stability .

Q. How should researchers address contradictory data in biological assays for azabicyclic compounds?

Methodological Answer:

  • Assay standardization : Ensure consistent MIC testing conditions (e.g., broth microdilution vs. agar dilution) .
  • Control experiments : Validate results using reference compounds (e.g., benzothiazole-based inhibitors) .
  • Statistical analysis : Apply factorial design to isolate variables (e.g., pH, temperature) influencing activity discrepancies .

Q. What computational methods are effective for predicting the reactivity and stability of 8-Oxa-3-azabicyclo[5.1.0]octane in synthetic pathways?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate activation energies for cyclization steps .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction intermediates .
  • Retrosynthetic analysis : Use software like ChemAxon or Schrödinger to propose feasible routes .

Q. What safety protocols are critical when handling azabicyclo derivatives with acute toxicity risks?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods for compounds with H302 (harmful if swallowed) or H335 (respiratory irritation) classifications .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal .
  • Emergency response : Maintain antidotes (e.g., activated charcoal) for oral exposure incidents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.